Marsupsin

antihyperglycemic type 2 diabetes streptozotocin rat model

Marsupsin is a 2-hydroxy-2-benzyl-3(2H)-benzofuranone phenolic compound isolated from the heartwood of Pterocarpus marsupium (Indian Kino). It is one of three major phenolics—alongside the stilbene pterostilbene and the hydrochalcone pterosupin—reported to possess significant antihyperglycemic activity.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 83889-80-9
Cat. No. B1215608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarsupsin
CAS83889-80-9
Synonymsmarsupsin
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O
InChIInChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1
InChIKeyIQTGAKWQIFFPQX-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marsupsin (CAS 83889-80-9): Sourcing and Baseline Characterization of a Pterocarpus marsupium Benzofuranone


Marsupsin is a 2-hydroxy-2-benzyl-3(2H)-benzofuranone phenolic compound isolated from the heartwood of Pterocarpus marsupium (Indian Kino) [1]. It is one of three major phenolics—alongside the stilbene pterostilbene and the hydrochalcone pterosupin—reported to possess significant antihyperglycemic activity [2]. Marsupsin bears the molecular formula C₁₆H₁₄O₆ (MW 302.28) and is designated the (-)-isomer under CAS 83889-80-9 [3].

Marsupsin (83889-80-9) Procurement: Why In-Class P. marsupium Phenolics Cannot Be Interchanged


Pterocarpus marsupium heartwood contains at least three phenolic classes—benzofuranones (marsupsin), stilbenes (pterostilbene), and hydrochalcones (pterosupin)—that exhibit divergent pharmacological profiles despite their co-occurrence [1]. Marsupsin demonstrates antihyperglycemic efficacy comparable to metformin, whereas pterosupin is ineffective in lowering blood glucose [2]; conversely, in hyperlipidemic models, pterosupin and liquiritigenin significantly improve lipid profiles, but marsupsin shows no such activity [3]. Therefore, selecting a specific compound rather than a generic P. marsupium extract or an in-class analog directly determines the experimental or therapeutic outcome. The quantitative evidence below clarifies when and why marsupsin is the appropriate choice.

Marsupsin (CAS 83889-80-9) Quantitative Differentiation Evidence Against Closest Analogs


Antihyperglycemic Activity: Marsupsin vs. Pterosupin vs. Metformin in STZ-Induced Diabetic Rats

In streptozotocin-induced hyperglycemic Charles Foster albino rats, marsupsin (20 mg/kg i.p., 3 days) reduced plasma glucose by 33%, compared to a 48% reduction by metformin and a 42% reduction by pterostilbene. Pterosupin was ineffective, exhibiting an 11% increase in plasma glucose [1]. The baseline plasma glucose in diabetic rats was 353 ± 12 mg/100 mL versus 55 ± 3 mg/100 mL in normal controls.

antihyperglycemic type 2 diabetes streptozotocin rat model

Antihyperlipidemic Selectivity: Marsupsin's Lack of Lipid-Lowering Activity vs. Pterosupin and Liquiritigenin

In diet-induced hyperlipidemic rats, administration of pterosupin and liquiritigenin produced significant reductions in serum total cholesterol, LDL-cholesterol, and atherogenic index, with pterosupin additionally lowering serum triglycerides. In contrast, marsupsin demonstrated no significant effect on any lipid parameter under identical experimental conditions [1].

antihyperlipidemic diet-induced hyperlipidemia Triton-induced hyperlipidemia

Insulin Resistance Reversal: Marsupsin Activates IRS1-PI3K-AKT-GLUT4 Pathway in L6 Myotubes

In L6 skeletal muscle myotubes rendered insulin-resistant by high insulin exposure, marsupsin treatment increased the rate of glucose uptake compared to vehicle control. ELISA, qPCR, and Western blot analyses confirmed upregulation of IRS1, PI3K, AKT, and GLUT4 proteins in marsupsin-treated cells [1].

insulin resistance glucose uptake IRS1-PI3K-AKT-GLUT4 skeletal muscle

Bioavailability Enhancement: Marsupsin-Phospholipid Complex Achieves 3.02 mg/mL Cmax vs. Unformulated Marsupsin

A marsupsin-phospholipid complex (M-P Complex) prepared by mechanical dispersion exhibited a Cmax of 3.02 mg/mL and Tmax of 10.2 h after oral administration in albino rabbits, demonstrating markedly increased bioavailability compared to free standardized marsupsin. The complex had an entrapment efficiency of 44% and a particle diameter range of 0.05–0.5 µm [1].

bioavailability phospholipid complex pharmacokinetics formulation

Natural Abundance: Pterostilbene Levels Exceed Marsupsin Several-Fold in Plant Material and Commercial Formulations

HPTLC analysis of Pterocarpus marsupium heartwood and commercial Ayurvedic formulations revealed that pterostilbene levels are several times higher than those of marsupsin in both plant samples and finished products [1]. This has led to pterostilbene being proposed as a quality-control marker for P. marsupium-based preparations.

HPTLC quantification quality control marker Pterocarpus marsupium natural abundance

Marsupsin (CAS 83889-80-9): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Type 2 Diabetes Pharmacology: When Glycemic Endpoints Require a Benzofuranone with Metformin-Comparable Efficacy

Marsupsin is the preferred compound when the research aim is to study an antihyperglycemic benzofuranone that demonstrates in vivo efficacy comparable to metformin, while purposely avoiding the antihyperlipidemic activity associated with pterosupin and liquiritigenin. Researchers can use the STZ-induced rat model at 20 mg/kg i.p. with an expected ~33% plasma glucose reduction as a reference benchmark [1].

Insulin Signaling Pathway Dissection: IRS1-PI3K-AKT-GLUT4 Activation in Skeletal Muscle

Marsupsin is the compound of choice for investigating insulin signaling restoration in skeletal muscle, as it has been specifically shown to upregulate IRS1, PI3K, AKT, and GLUT4 in L6 myotubes [2]. This defined pathway signature allows for targeted mechanistic studies that cannot be assumed for pterostilbene or pterosupin without analogous confirmatory data.

Formulation Development: Phospholipid Complexation for Enhanced Oral Bioavailability

When in vivo pharmacological studies demand adequate systemic exposure, researchers should reference the established marsupsin-phospholipid complex formulation (Cmax 3.02 mg/mL, Tmax 10.2 h) as a starting point for formulation optimization [3]. This complex is characterized by a 0.05–0.5 µm particle size and 44% entrapment efficiency, providing a quantitative baseline for comparative formulation development.

Analytical Reference Standard for Benzofuranone-Specific Quantification in P. marsupium Extracts

Given that pterostilbene is several-fold more abundant than marsupsin in P. marsupium heartwood and commercial formulations [4], marsupsin serves as the essential low-abundance analytical reference standard for quantifying benzofuranone content in complex mixtures, ensuring that extract-based quality control does not overlook this pharmacologically important constituent.

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